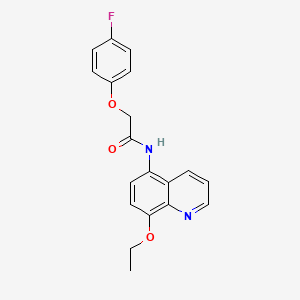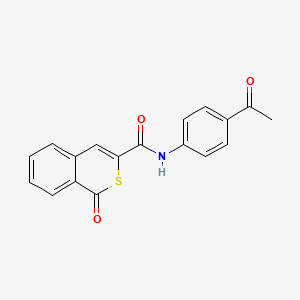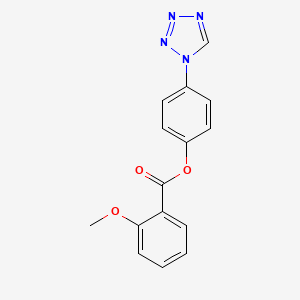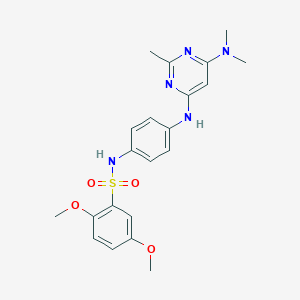![molecular formula C24H20N4O5 B11333080 2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11333080.png)
2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1H-咪唑-1-基)丙基]-7-甲基-1-(4-硝基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮是一种复杂的化合物,具有独特的功能基团组合,包括咪唑环、硝基苯基和色烯-吡咯结构。由于其潜在的生物活性及多样的化学反应性,该化合物在医药化学和有机合成领域引起了极大的兴趣。
准备方法
合成路线和反应条件
2-[3-(1H-咪唑-1-基)丙基]-7-甲基-1-(4-硝基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮的合成通常涉及多步有机反应。 一种常见的方法是先合成咪唑环,这可以通过诸如Debus-Radziszewski合成或Wallach合成等方法实现 色烯-吡咯结构可以通过涉及适当前体的环化反应合成。
工业生产方法
该化合物的工业生产可能涉及实验室合成方法的优化版本,重点关注可扩展性、成本效益和安全性。连续流动化学和自动化合成平台等技术可以用来提高生产过程的效率和产量。
化学反应分析
反应类型
2-[3-(1H-咪唑-1-基)丙基]-7-甲基-1-(4-硝基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 硝基苯基可以进行亲电取代反应,而咪唑环可以参与亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括强氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种亲电试剂和亲核试剂,用于取代反应。反应条件通常包括受控温度、二氯甲烷或乙醇等溶剂以及催化剂,以促进反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生相应的氧化物,而还原可以产生化合物的还原衍生物。取代反应可以将新的官能团引入分子中,导致各种取代衍生物。
科学研究应用
2-[3-(1H-咪唑-1-基)丙基]-7-甲基-1-(4-硝基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮有几个科学研究应用:
化学: 该化合物被用作有机合成的构建块,以及各种化学反应中的试剂。
生物学: 它因其潜在的生物活性而被研究,包括抗菌、抗真菌和抗癌活性。
医学: 研究正在进行中,以探索其作为各种疾病治疗剂的潜力。
工业: 该化合物被用于开发新材料,以及作为合成其他复杂分子的前体。
作用机制
2-[3-(1H-咪唑-1-基)丙基]-7-甲基-1-(4-硝基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮的作用机制涉及它与特定分子靶标和途径的相互作用。咪唑环可以与酶和受体结合,调节它们的活性。硝基苯基可能参与氧化还原反应,影响细胞过程。 色烯-吡咯结构可以与 DNA 和蛋白质相互作用,影响它们的功能和稳定性 .
相似化合物的比较
类似化合物
1-苄基-1H-咪唑-2(3H)-酮: 该化合物具有咪唑环,并具有类似的生物活性.
组氨酸: 一种含有咪唑环的天然氨基酸,参与各种生物过程.
独特性
2-[3-(1H-咪唑-1-基)丙基]-7-甲基-1-(4-硝基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮因其官能团的组合而独一无二,赋予了其独特的化学反应性和生物活性。色烯-吡咯结构的存在使其有别于其他含有咪唑的化合物,提供了额外的与生物靶标相互作用的位点,增强了其作为治疗剂的潜力。
属性
分子式 |
C24H20N4O5 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
2-(3-imidazol-1-ylpropyl)-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N4O5/c1-15-3-8-19-18(13-15)22(29)20-21(16-4-6-17(7-5-16)28(31)32)27(24(30)23(20)33-19)11-2-10-26-12-9-25-14-26/h3-9,12-14,21H,2,10-11H2,1H3 |
InChI 键 |
DMKNJIZSKSKZHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11333006.png)
![2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11333008.png)
![7-(4-chlorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11333012.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)

![(5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11333034.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11333053.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11333061.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333074.png)
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11333084.png)
